5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 5-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at various positions on the pyrrolo[2,3-b]pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the amine group at the 3-position.
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group at the 4-position instead of an amine.
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom at the 4-position.
Uniqueness
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the amine group allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJYTFTNJUBIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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